molecular formula C17H9BrN2O B2660796 3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 147508-56-3

3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2660796
CAS No.: 147508-56-3
M. Wt: 337.176
InChI Key: QJWHHMRBGUTLMX-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that features a bromophenyl group attached to an indeno-pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with an indanone derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the indeno-pyridazinone core can interact with hydrophobic pockets in the target protein . This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for halogen bonding, while the indeno-pyridazinone core provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

3-(3-bromophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O/c18-11-5-3-4-10(8-11)15-9-14-16(20-19-15)12-6-1-2-7-13(12)17(14)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWHHMRBGUTLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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